An In-depth Technical Guide to the Chemical Properties of 1,3-Benzothiazole-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 1,3-Benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzothiazole-2-carbaldehyde (also known as 2-formylbenzothiazole) is a heterocyclic aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzothiazole core with a reactive aldehyde group at the 2-position, makes it a versatile precursor for a wide range of biologically active molecules, dyes, and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
1,3-Benzothiazole-2-carbaldehyde is typically an orange to light yellow solid at room temperature.[1][3] It is stable under standard laboratory conditions and possesses moderate solubility in organic solvents.[1]
Table 1: Physicochemical Properties of 1,3-Benzothiazole-2-carbaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅NOS | [1][4][5] |
| Molecular Weight | 163.19 g/mol | [2][5] |
| CAS Number | 6639-57-2 | [4][5][6] |
| Appearance | Orange solid to Light yellow powder/crystal | [1][3] |
| Melting Point | 72-77 °C | [2][3][6] |
| Purity | Commonly available at ≥95% to >98% | [1][2][3][6] |
| IUPAC Name | 1,3-benzothiazole-2-carbaldehyde | [4] |
| Synonyms | Benzothiazole-2-carbaldehyde, 2-Formylbenzothiazole | [3][4] |
| SMILES | O=Cc1nc2ccccc2s1 | [5][6] |
| InChIKey | RHKPJTFLRQNNGJ-UHFFFAOYSA-N | [4][5][6] |
Spectroscopic and Analytical Data
While specific spectral data is extensive and varies with experimental conditions, comprehensive analytical data including NMR, HPLC, and LC-MS for 1,3-Benzothiazole-2-carbaldehyde is readily available from commercial suppliers to confirm structural integrity and purity.[7][8]
Chemical Reactivity and Applications
The reactivity of 1,3-Benzothiazole-2-carbaldehyde is dominated by its aldehyde functional group and the aromatic benzothiazole ring system. This dual reactivity makes it a valuable intermediate.
Key Reactions:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,3-benzothiazole-2-carboxylic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2] This derivative is also a useful building block in synthesis.[9]
-
Schiff Base Formation: It serves as a key precursor for the synthesis of Schiff bases (imines). For instance, it reacts with primary amines, such as 2-aminobenzothiazole, to form imine-linked structures that are explored for molecular recognition and in the development of novel therapeutic agents.[2]
-
Precursor to Bioactive Molecules: The compound is a fundamental intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[1] Its derivatives have been investigated for a range of biological activities.
The benzothiazole core itself can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which is a critical aspect of its mechanism of action when interacting with biological targets like enzymes or receptors.[2]
Experimental Protocols
Synthesis of 1,3-Benzothiazole-2-carbaldehyde via Oxidation
One of the most common and effective methods for synthesizing 1,3-Benzothiazole-2-carbaldehyde is through the selective oxidation of 2-methylbenzothiazole.[2]
Objective: To synthesize 1,3-Benzothiazole-2-carbaldehyde from 2-methylbenzothiazole using manganese dioxide as the oxidizing agent.
Materials:
-
2-Methylbenzothiazole (1 equivalent)
-
Activated Manganese Dioxide (MnO₂) (5-10 equivalents)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
A solution of 2-methylbenzothiazole is prepared in dichloromethane in a round-bottom flask equipped with a reflux condenser.
-
Activated manganese dioxide is added to the solution. The amount can be adjusted based on the activity of the MnO₂.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid manganese salts are removed by filtration, often through a pad of celite to ensure all fine particles are removed.
-
The filter cake is washed with additional dichloromethane to recover any adsorbed product.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 1,3-Benzothiazole-2-carbaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 1,3-Benzothiazole-2-carbaldehyde.
Caption: Synthesis workflow of 1,3-Benzothiazole-2-carbaldehyde.
Safety and Handling
1,3-Benzothiazole-2-carbaldehyde is classified as an acute oral toxin and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[6] All work should be conducted in a well-ventilated area or a chemical fume hood.[10] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Benzothiazole-2-carbaldehyde | 6639-57-2 | Benchchem [benchchem.com]
- 3. 1,3-Benzothiazole-2-carbaldehyde | 6639-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1,3-Benzothiazole-2-carbaldehyde | C8H5NOS | CID 241608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE | CAS 6639-57-2 [matrix-fine-chemicals.com]
- 6. Benzothiazole-2-carboxaldehyde 97 6639-57-2 [sigmaaldrich.com]
- 7. 6639-57-2|1,3-Benzothiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. 6639-57-2 | 1,3-Benzothiazole-2-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 9. 1,3-Benzothiazole-2-carboxylic acid - High purity | EN [georganics.sk]
- 10. chemicalbook.com [chemicalbook.com]
